molecular formula C33H24N6O3 B10876102 2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol

2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol

Cat. No.: B10876102
M. Wt: 552.6 g/mol
InChI Key: UTWWMECQTZZFQC-UHFFFAOYSA-N
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Description

2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol is a complex organic compound characterized by its intricate polycyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol typically involves multiple steps, including the formation of the hexazatetracyclic core and subsequent functionalization. Key steps may include:

    Formation of the Hexazatetracyclic Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Functionalization: Introduction of the methoxyphenyl, methyl, phenyl, and naphthalen-1-ol groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling Up Reactions: Using larger reactors and optimizing reaction conditions.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify specific functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex polycyclic systems and their behavior under various conditions.

Biology

Biologically, this compound may exhibit interesting interactions with biomolecules, making it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. It could be investigated for its activity against certain diseases, including its role as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrially, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound could inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It might bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-[16-(2-hydroxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol
  • 2-[16-(2-chlorophenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol

Uniqueness

The uniqueness of 2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C33H24N6O3

Molecular Weight

552.6 g/mol

IUPAC Name

2-[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]naphthalen-1-ol

InChI

InChI=1S/C33H24N6O3/c1-19-26-27(23-14-8-9-15-25(23)41-2)28-31-35-30(24-17-16-20-10-6-7-13-22(20)29(24)40)37-38(31)18-34-32(28)42-33(26)39(36-19)21-11-4-3-5-12-21/h3-18,27,40H,1-2H3

InChI Key

UTWWMECQTZZFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)C5=C(C6=CC=CC=C6C=C5)O)C7=CC=CC=C7OC)C8=CC=CC=C8

Origin of Product

United States

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